3,5-Dibromo-2-hydrazinyl-6-methylpyridine
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Overview
Description
3,5-Dibromo-2-hydrazinyl-6-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H7Br2N3 and a molecular weight of 280.95 g/mol . This compound is characterized by the presence of two bromine atoms, a hydrazinyl group, and a methyl group attached to a pyridine ring. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-hydrazinyl-6-methylpyridine typically involves the bromination of 2-hydrazinyl-6-methylpyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,5-Dibromo-2-hydrazinyl-6-methylpyridine can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the hydrazinyl group to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Oxidation: Hydrogen peroxide in aqueous or organic solvents, often under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or diethyl ether.
Major Products:
Substitution: Formation of substituted pyridines with various functional groups replacing the bromine atoms.
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: 3,5-Dibromo-2-hydrazinyl-6-methylpyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new ligands for coordination chemistry and catalysis.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development studies.
Medicine: While not yet widely used in medicine, its derivatives are explored for therapeutic applications due to their potential biological activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-hydrazinyl-6-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially disrupting their normal function.
Comparison with Similar Compounds
3,6-Dibromo-2-methylpyridine: Similar in structure but lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde: Contains a benzaldehyde moiety instead of a pyridine ring, leading to different chemical properties and reactivity.
Uniqueness: 3,5-Dibromo-2-hydrazinyl-6-methylpyridine is unique due to the presence of both bromine atoms and a hydrazinyl group on the pyridine ring. This combination of functional groups provides a versatile platform for various chemical transformations and potential biological activities.
Properties
IUPAC Name |
(3,5-dibromo-6-methylpyridin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Br2N3/c1-3-4(7)2-5(8)6(10-3)11-9/h2H,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRVZIRPTBGBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)Br)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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